molecular formula C10H17ClN2 B12075367 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride

Cat. No.: B12075367
M. Wt: 200.71 g/mol
InChI Key: FZGBQYBWXRMDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is known for its unique structure, which includes a pyridine ring and a dimethylated amine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 2,2-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives[][4].

Scientific Research Applications

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride
  • 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine

Uniqueness

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the pyridine ring and the dimethylated amine group. These structural characteristics contribute to its distinct chemical properties and potential biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

2,2-dimethyl-1-pyridin-3-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)9(11)8-5-4-6-12-7-8;/h4-7,9H,11H2,1-3H3;1H

InChI Key

FZGBQYBWXRMDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CN=CC=C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.